N-[(2-chlorophenyl)methyl]-2-[4-(3,5-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide
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Description
N-[(2-chlorophenyl)methyl]-2-[4-(3,5-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide is a useful research compound. Its molecular formula is C21H20ClN3O2S and its molecular weight is 413.92. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Research efforts have been directed towards the synthesis of N-substituted 5-[(4-chlorophenoxy) methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides, with a process beginning from 4-chlorophenoxyacetic acid. This synthesis pathway involves several steps, including esterification, treatment with hydrazine hydrate, and ring closure, culminating in the substitution at the thiol position to yield various N-substituted derivatives. These compounds have been analyzed using IR, 1H-NMR, and EI-MS spectral data, confirming their structural attributes (Siddiqui et al., 2014).
Biological Activities
The synthesized compounds exhibit potential antibacterial activities against both gram-negative and gram-positive bacteria. One derivative, in particular, demonstrated superior activity compared to the standard drug ciprofloxacin against several bacterial strains. The antibacterial potential of these compounds has been further confirmed through in vitro screening (Siddiqui et al., 2014). Additionally, the compounds have shown moderate inhibitory effects on the α-chymotrypsin enzyme, highlighting their potential as enzyme inhibitors. Molecular docking studies have been conducted to identify active binding sites on the α-chymotrypsin enzyme protein, providing insights into the molecular interactions underpinning the observed bioactivity (Siddiqui et al., 2014).
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[4-(3,5-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O2S/c1-14-9-15(2)11-17(10-14)25-8-7-23-20(21(25)27)28-13-19(26)24-12-16-5-3-4-6-18(16)22/h3-11H,12-13H2,1-2H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTGMRTNTPRXDDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C=CN=C(C2=O)SCC(=O)NCC3=CC=CC=C3Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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